molecular formula C8H16ClNO2 B2370460 (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride CAS No. 2378489-82-6

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride

Cat. No. B2370460
CAS RN: 2378489-82-6
M. Wt: 193.67
InChI Key: BDKLKHNNMLSHOO-NLRFIBDTSA-N
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Description

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-CDP or L-2,6-DMP and is a chiral molecule that belongs to the class of piperidine derivatives.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

  • (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride has been utilized in organic synthesis, particularly in catalyzing enantioselective reactions. For instance, it has been used as a ligand in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating significant catalytic activity (Vidal‐Ferran et al., 1998).

Synthesis of Complex Organic Compounds

  • This compound plays a role in the synthesis of complex organic molecules. It has been used to derive the complete carbon framework of enantiomerically and diastereomerically pure compounds, such as 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene (Shireman & Miller, 2001).

Antimicrobial Research

  • Research has explored the synthesis of compounds like 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids using 2,6-dimethylpiperidine, which exhibited significant antimicrobial activity, especially against bacterial and fungal strains (Shastri & Post, 2019).

Role in Stereoselective Synthesis

  • It has been involved in the stereoselective preparation of compounds like (3S,4R)-3,4-dimethyl-(S)-glutamine, crucial for understanding the structure of natural products in cyclodepsipeptides (Okamoto et al., 2001).

Development of Anxiolytic Agents

  • The compound has also been investigated for its potential use in the development of anxiolytic agents, as part of the class of 2and 4-aminopyridinecarboxylic acid derivatives (Glozman et al., 2001).

NMDA Antagonist Research

  • Research into NMDA antagonist activity has utilized variants of this compound, contributing to the understanding of receptor affinity and antagonist activity in neurological studies (Ornstein et al., 1992).

Photochemical Studies

  • This compound has been included in photochemical studies, particularly in the investigation of the dimerization of related pyridine compounds under ultraviolet irradiation (Taylor & Kan, 1963).

properties

IUPAC Name

(2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLKHNNMLSHOO-NLRFIBDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride

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